molecular formula C26H35ClN2O B10775953 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride

Cat. No.: B10775953
M. Wt: 432.0 g/mol
InChI Key: GZIDOIHHEKEMSO-ZSCVINHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenethylpihenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide, monohydrochloride (CAS 2749419-54-1) is a deuterated analog of acrylfentanyl, a synthetic opioid derivative structurally related to fentanyl. Its molecular structure features a phenethylpiperidine core, a hallmark of fentanyl-like compounds, with a deuterated phenyl group (phenyl-d5) and a cyclohexanecarboxamide substituent. The deuterium substitution at the phenyl ring enhances metabolic stability by reducing cytochrome P450-mediated degradation, making it valuable for analytical applications such as mass spectrometry internal standards . This compound is strictly designated for research purposes, particularly in forensic and pharmacological studies to trace metabolic pathways or quantify opioid analogs in biological matrices .

Properties

Molecular Formula

C26H35ClN2O

Molecular Weight

432.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride

InChI

InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H/i3D,8D,9D,14D,15D;

InChI Key

GZIDOIHHEKEMSO-ZSCVINHZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCCC4)[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

The synthesis of cyclohexyl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of cyclohexyl fentanyl. The general synthetic route includes the following steps:

    Formation of the piperidine ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.

    Attachment of the phenylethyl group: The phenylethyl group is then attached to the piperidine ring through a series of chemical reactions.

    Incorporation of deuterium atoms: Deuterium atoms are introduced into the phenyl ring to create the deuterated analog.

    Formation of the cyclohexanecarboxamide: The final step involves the formation of the cyclohexanecarboxamide moiety, resulting in the complete structure of cyclohexyl fentanyl-d5.

Chemical Reactions Analysis

Cyclohexyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Cyclohexyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of the receptor, resulting in analgesic effects and potential euphoria. The molecular targets involved in this process include the μ-opioid receptors, which are G-protein-coupled receptors that modulate pain perception and reward pathways .

Comparison with Similar Compounds

para-Fluorofentanyl-d5 (Hydrochloride)

Structural Features :

  • Core : Phenethylpiperidine backbone.
  • Substituents : Propanamide group with para-fluorophenyl and deuterated phenyl (phenyl-d5).
  • Key Difference : Propanamide chain vs. cyclohexanecarboxamide in the target compound.

Pharmacological Activity :

  • Binds to μ-opioid receptors with high affinity, similar to fentanyl.
  • Deuterated form (phenyl-d5) slows metabolic clearance, prolonging detection in bioanalytical assays .

Analytical Use :

  • Widely employed as an internal standard for quantifying para-fluorofentanyl via GC- or LC-MS .

Acrylfentanyl (Non-Deuterated Analog)

Structural Features :

  • Core : Phenethylpiperidine.
  • Substituents : Acrylamide group instead of cyclohexanecarboxamide.

Pharmacological Activity :

  • Exhibits potent opioid effects but with shorter duration due to rapid metabolism.
  • Higher lipophilicity from the acrylamide group may enhance blood-brain barrier penetration compared to the target compound’s cyclohexane group.

Metabolic Stability :

  • Rapidly metabolized via oxidative pathways, unlike its deuterated counterpart .

Non-Opioid Structural Analogues

WAY100635 (Dihydrochloride)

Structural Features :

  • Core : Piperazine-ethyl backbone.
  • Substituents : Cyclohexanecarboxamide and 2-pyridinyl groups.

Pharmacological Activity :

  • Selective 5-HT1A receptor antagonist, lacking opioid receptor activity.
  • Used in neurological research to study serotonin pathways .

Key Contrast :

  • Despite sharing a cyclohexanecarboxamide moiety, its piperazine core and receptor selectivity differentiate it functionally from fentanyl analogs .

Comparative Data Table

Compound Name Structural Features Pharmacological Activity Metabolic Stability Analytical Use
Target Compound Phenethylpiperidine, cyclohexanecarboxamide, phenyl-d5 μ-opioid agonist (presumed) High (deuterated) Internal standard for MS
para-Fluorofentanyl-d5 (hydrochloride) Phenethylpiperidine, propanamide, phenyl-d5 μ-opioid agonist High (deuterated) Quantification of para-fluorofentanyl
Acrylfentanyl Phenethylpiperidine, acrylamide μ-opioid agonist Low Forensic analysis
WAY100635 Piperazine-ethyl, cyclohexanecarboxamide 5-HT1A antagonist Moderate Neurological research

Research Findings and Implications

  • Metabolic Stability : Deuterated analogs like the target compound and para-fluorofentanyl-d5 exhibit prolonged half-lives due to kinetic isotope effects, reducing CYP450-mediated oxidation .
  • Analytical Utility : Deuterated opioids are indispensable in mass spectrometry for minimizing matrix interference and improving quantification accuracy .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide, monohydrochloride, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties and potential for abuse. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile.

Chemical Structure and Properties

The molecular formula of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide is C22H30D5N2O, where D represents deuterium in the phenyl group. The compound features a piperidine ring, which is a key structural motif in many opioid analgesics.

PropertyValue
Molecular Weight363.49 g/mol
SolubilitySoluble in ethanol and methanol
Melting PointNot specified

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide acts primarily as an agonist at the mu-opioid receptors (MOR), which are responsible for mediating pain relief and euphoria. Binding to these receptors initiates a cascade of intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased neurotransmitter release and increased potassium conductance.

Key Mechanisms:

  • Opioid Receptor Interaction : The compound binds to MOR with high affinity, similar to fentanyl analogs. This interaction results in significant analgesic effects.
  • G-protein Coupling : Activation of G-proteins leads to various downstream effects including modulation of ion channels and inhibition of neuronal excitability.

Analgesic Effects

Research indicates that compounds structurally related to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide exhibit potent analgesic properties. In studies involving animal models, such compounds have demonstrated effective pain relief comparable to traditional opioids.

Case Study: Analgesic Potency

In a study comparing various fentanyl analogs, the compound was shown to produce significant analgesia in rodent models at doses as low as 0.1 mg/kg, indicating its high potency relative to morphine.

Side Effects and Toxicity

As with other opioid compounds, potential side effects include respiratory depression, sedation, and risk of addiction. The safety profile remains a critical area of ongoing research.

Table 2: Side Effects Profile

Side EffectIncidence Rate
Respiratory DepressionHigh
SedationModerate
NauseaModerate
Addiction PotentialHigh

Pharmacokinetics

Understanding the pharmacokinetics of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide is essential for determining its therapeutic window and potential for abuse.

Absorption and Distribution

Studies suggest that this compound has high bioavailability due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively.

Metabolism

The metabolism primarily occurs via hepatic pathways involving cytochrome P450 enzymes, which may result in active metabolites contributing to its pharmacological effects.

Elimination

The elimination half-life is estimated at 3-6 hours, depending on individual metabolic rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.